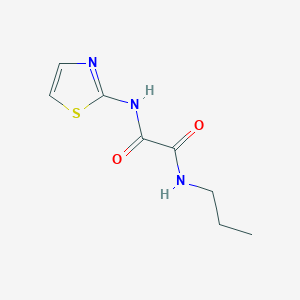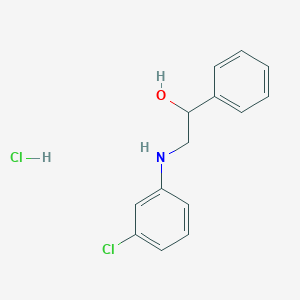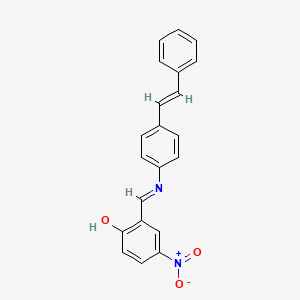![molecular formula C10H9BrCl3FN2O B11995947 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide is a complex organic compound with the molecular formula C10H9BrCl3FN2O and a molecular weight of 378.457 g/mol This compound is notable for its unique structure, which includes a bromoaniline group, a trichloroethyl group, and a fluoroacetamide group
Preparation Methods
The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-cancer properties, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide can be compared to other similar compounds, such as:
N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide: This compound has a similar structure but includes an iodobenzamide group instead of a fluoroacetamide group.
N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-methylbenzamide: This compound features a methylbenzamide group, which may result in different chemical properties and applications.
Properties
Molecular Formula |
C10H9BrCl3FN2O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide |
InChI |
InChI=1S/C10H9BrCl3FN2O/c11-6-1-3-7(4-2-6)16-9(10(12,13)14)17-8(18)5-15/h1-4,9,16H,5H2,(H,17,18) |
InChI Key |
PKSCPOCMFXAYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CF)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)

![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)


![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)

